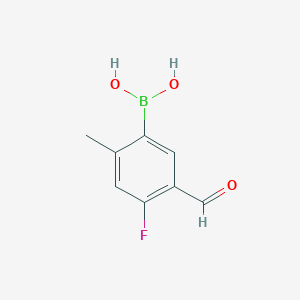
(4-Fluoro-5-formyl-2-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” is an aromatic organic compound that belongs to the family of boronic acids. It has a CAS Number of 2377606-69-2 .
Molecular Structure Analysis
The molecular formula of “(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” is C8H8BFO3 . The InChI code is 1S/C8H8BFO3/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-4,12-13H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” include a molecular weight of 181.96 , and it is a solid at room temperature .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
4-Fluoro-5-formyl-2-methylphenylboronic acid: is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds, which are essential in the synthesis of complex organic compounds. The boronic acid acts as a key reagent, coupling with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrenic compounds. These compounds are significant in the development of pharmaceuticals and advanced materials.
Synthesis of Homoleptic Diarylmercurials
The compound is a reactant for the synthesis of homoleptic diarylmercurials . These organomercury compounds have applications in catalysis and material science. They serve as intermediates in the preparation of other organometallic complexes and can be used to study the interaction of mercury with biological systems.
Development of Novel Materials
Organic boronic acids, including 4-Fluoro-5-formyl-2-methylphenylboronic acid , can be utilized in the development of novel materials with specific properties. The functionalities present in this compound could be useful for creating new polymers or materials with desired electronic or bonding characteristics.
Antimicrobial Activity
Arylboronic acids have shown potential as antimicrobial agents. Studies have indicated that compounds like 4-Fluoro-5-formyl-2-methylphenylboronic acid exhibit moderate action against certain strains of bacteria and fungi . This opens up possibilities for their use in developing new antibacterial and antifungal treatments.
Functionalization of Nanoparticles
The compound has potential applications in the functionalization of nanoparticles . By attaching boronic acids to the surface of nanoparticles, researchers can modify their properties for use in various fields, including drug delivery, imaging, and as sensors in biomedical applications.
Boron Neutron Capture Therapy (BNCT)
Arylboronic acids are explored for their use in Boron Neutron Capture Therapy, a type of cancer treatment . BNCT relies on the accumulation of boron-containing compounds in tumor cells, followed by irradiation with neutrons. The boron atoms capture the neutrons and undergo fission, selectively destroying cancerous cells while sparing healthy tissue.
Positron Emission Tomography (PET) Imaging
The boronic acid derivatives are also investigated for their role in PET imaging . PET is a nuclear medicine functional imaging technique used to observe metabolic processes in the body. The introduction of boronic acid groups into compounds can enhance their binding affinity to target enzymes or receptors, improving the imaging quality.
Biosensing Applications
Finally, 4-Fluoro-5-formyl-2-methylphenylboronic acid could be integrated into biosensing platforms . Boronic acids interact with diols, such as those found in sugars, forming reversible covalent complexes. This property can be harnessed to develop sensors for glucose and other biologically relevant molecules, which is particularly useful in the management of diabetes.
Safety and Hazards
Propiedades
IUPAC Name |
(4-fluoro-5-formyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWYJGKMSSYAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-5-formyl-2-methylphenyl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

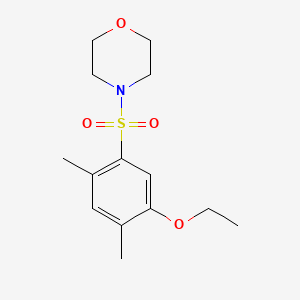

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2560822.png)
![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B2560823.png)
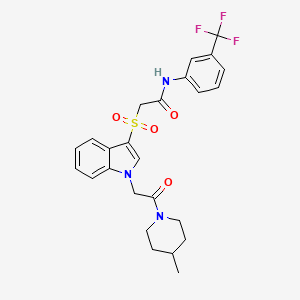
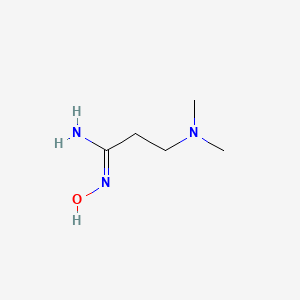
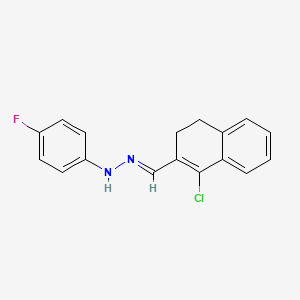

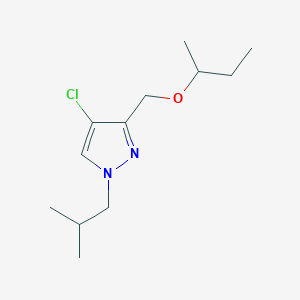
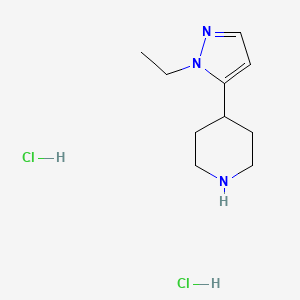
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide](/img/structure/B2560836.png)
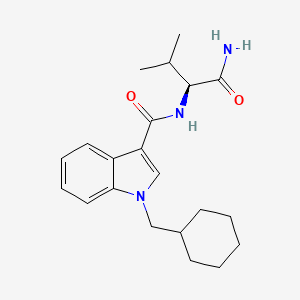
![Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2560841.png)
![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)